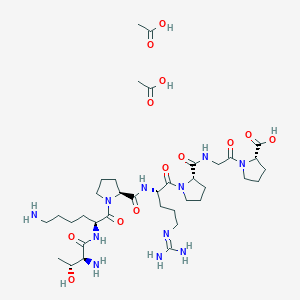

Selank (diacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Sélânk (diacétate) est un composé peptidique synthétique connu pour ses propriétés nootropes et anxiolytiques. Il a été développé par l'Institut de génétique moléculaire de l'Académie des sciences de Russie. Le Sélânk est un heptapeptide avec la séquence thréonyl-lysyl-prolyl-arginyl-prolylglycyl-proline. Il s'agit d'un analogue synthétique du peptide naturel tuftsine, qui est impliqué dans la modulation du système immunitaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Sélânk (diacétate) est synthétisé par synthèse peptidique en phase solide (SPPS). Cette méthode implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Elongation : Les acides aminés suivants sont ajoutés un à un, chaque ajout étant suivi d'une déprotection.

Clivage : Le peptide complet est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle : Dans un environnement industriel, la production de Sélânk (diacétate) implique une SPPS à grande échelle, suivie d'une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final sous une forme sèche stable .

Analyse Des Réactions Chimiques

Types de réactions : Le Sélânk (diacétate) subit principalement une hydrolyse et une dégradation enzymatique. Il est relativement stable dans des conditions physiologiques, mais peut être hydrolysé par des enzymes protéolytiques.

Réactifs et conditions courantes :

Hydrolyse : Eau et enzymes protéolytiques telles que la trypsine et la chymotrypsine.

Oxydation : Des oxydants doux peuvent être utilisés pour étudier la stabilité du Sélânk sous stress oxydatif.

Principaux produits formés : Les principaux produits formés par l'hydrolyse du Sélânk (diacétate) sont ses acides aminés constitutifs et des fragments peptidiques plus petits .

4. Applications de la recherche scientifique

Le Sélânk (diacétate) a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la stabilité des peptides.

Biologie : Investigé pour ses effets sur le système immunitaire et la régulation des neurotransmetteurs.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de l'anxiété, de la dépression et des troubles cognitifs.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques à base de peptides.

5. Mécanisme d'action

Le Sélânk (diacétate) exerce ses effets par le biais de plusieurs mécanismes :

Modulation des neurotransmetteurs : Il influence les niveaux de neurotransmetteurs tels que la sérotonine, la dopamine et l'acide gamma-aminobutyrique (GABA), qui sont essentiels à la régulation de l'humeur et à la fonction cognitive.

Modulation du système immunitaire : Le Sélânk module l'expression des cytokines, y compris l'interleukine-6, et affecte l'équilibre des cytokines des cellules T auxiliaires.

Effets neurotrophiques : Il améliore la production du facteur neurotrophique dérivé du cerveau (BDNF), favorisant la croissance, la différenciation et la survie des neurones.

Applications De Recherche Scientifique

Selank (diacetate) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study peptide synthesis and stability.

Biology: Investigated for its effects on the immune system and neurotransmitter regulation.

Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and cognitive disorders.

Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.

Mécanisme D'action

Selank (diacetate) is often compared to other nootropic and anxiolytic peptides, such as Semax. While both peptides have cognitive-enhancing and anxiolytic properties, Selank is unique in its ability to modulate the immune system and its lack of sedative effects .

Comparaison Avec Des Composés Similaires

Le Sélânk (diacétate) est souvent comparé à d'autres peptides nootropes et anxiolytiques, tels que le Semax. Si les deux peptides ont des propriétés améliorant les fonctions cognitives et anxiolytiques, le Sélânk est unique en sa capacité à moduler le système immunitaire et en l'absence d'effets sédatifs .

Composés similaires :

Semax : Un autre peptide synthétique aux effets nootropes et neuroprotecteurs.

Noopept : Un composé de type peptide connu pour ses propriétés améliorant les fonctions cognitives.

Cerebrolysin : Un mélange de neuropeptides utilisé pour ses effets neuroprotecteurs et améliorant les fonctions cognitives.

Le Sélânk (diacétate) se distingue par son action multiforme sur le système nerveux central et le système immunitaire, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques.

Propriétés

Formule moléculaire |

C37H65N11O13 |

|---|---|

Poids moléculaire |

872.0 g/mol |

Nom IUPAC |

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C33H57N11O9.2C2H4O2/c1-19(45)26(35)29(49)41-20(8-2-3-13-34)30(50)44-17-6-11-23(44)28(48)40-21(9-4-14-38-33(36)37)31(51)43-16-5-10-22(43)27(47)39-18-25(46)42-15-7-12-24(42)32(52)53;2*1-2(3)4/h19-24,26,45H,2-18,34-35H2,1H3,(H,39,47)(H,40,48)(H,41,49)(H,52,53)(H4,36,37,38);2*1H3,(H,3,4)/t19-,20+,21+,22+,23+,24+,26+;;/m1../s1 |

Clé InChI |

VHEHIIUPYDNNTE-UXAXJNOXSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)O)N)O.CC(=O)O.CC(=O)O |

SMILES canonique |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NCC(=O)N3CCCC3C(=O)O)N)O.CC(=O)O.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)

![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)